molecular formula C20H26O2 B14211824 Peroxide, bis(1,1-dimethyl-2-phenylethyl) CAS No. 618906-12-0

Peroxide, bis(1,1-dimethyl-2-phenylethyl)

Cat. No.: B14211824
CAS No.: 618906-12-0
M. Wt: 298.4 g/mol
InChI Key: AAIBWJOOWOVSHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dicumyl peroxide can be synthesized through the reaction of cumene hydroperoxide with cumene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the stability of the peroxide .

Industrial Production Methods

In industrial settings, dicumyl peroxide is produced by the oxidation of cumene using oxygen or air. The process involves the formation of cumene hydroperoxide, which is then converted to dicumyl peroxide through acid-catalyzed decomposition .

Chemical Reactions Analysis

Types of Reactions

Dicumyl peroxide primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various polymers .

Common Reagents and Conditions

The decomposition of dicumyl peroxide is often carried out at elevated temperatures, typically between 120°C and 160°C. Common reagents used in these reactions include organic solvents and stabilizers to control the rate of decomposition .

Major Products Formed

The major products formed from the decomposition of dicumyl peroxide are free radicals, which can further react with monomers to form polymers or with existing polymer chains to create crosslinked structures .

Mechanism of Action

Dicumyl peroxide exerts its effects through the generation of free radicals upon decomposition. These free radicals can initiate chain reactions in polymerization processes or create crosslinks between polymer chains. The molecular targets of these radicals are typically the double bonds in monomers or the existing polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicumyl peroxide is unique in its ability to generate free radicals at relatively high temperatures, making it suitable for high-temperature polymerization and crosslinking processes. Its stability and effectiveness as a crosslinking agent also distinguish it from other organic peroxides .

Properties

CAS No.

618906-12-0

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

[2-methyl-2-(2-methyl-1-phenylpropan-2-yl)peroxypropyl]benzene

InChI

InChI=1S/C20H26O2/c1-19(2,15-17-11-7-5-8-12-17)21-22-20(3,4)16-18-13-9-6-10-14-18/h5-14H,15-16H2,1-4H3

InChI Key

AAIBWJOOWOVSHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)OOC(C)(C)CC2=CC=CC=C2

Origin of Product

United States

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